3-Phenylpyrazolidine-4-carbaldehyde

Organic Synthesis Computational Chemistry Reactivity Comparison

3-Phenylpyrazolidine-4-carbaldehyde is a heterocyclic building block featuring a saturated pyrazolidine ring with a phenyl substituent at the 3-position and a reactive aldehyde group at the 4-position. Its molecular formula is C10H12N2O (molecular weight 176.22 g/mol) and it serves as a versatile intermediate for constructing more complex molecules, particularly through reactions at the electrophilic aldehyde carbon.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B12362171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpyrazolidine-4-carbaldehyde
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1C(C(NN1)C2=CC=CC=C2)C=O
InChIInChI=1S/C10H12N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-5,7,9-12H,6H2
InChIKeyORGBNEWCMVFSBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylpyrazolidine-4-carbaldehyde: Core Properties for Scientific Procurement


3-Phenylpyrazolidine-4-carbaldehyde is a heterocyclic building block featuring a saturated pyrazolidine ring with a phenyl substituent at the 3-position and a reactive aldehyde group at the 4-position [1]. Its molecular formula is C10H12N2O (molecular weight 176.22 g/mol) and it serves as a versatile intermediate for constructing more complex molecules, particularly through reactions at the electrophilic aldehyde carbon [2]. The compound's utility is rooted in its dual functionality: the nucleophilic character of the saturated hydrazine ring enables heterocycle expansion, while the aldehyde allows for condensation or reduction reactions [2].

Why Generic Analogs Cannot Replace 3-Phenylpyrazolidine-4-carbaldehyde


Simple substitution of the phenyl group or the aldehyde position with other functional groups can drastically alter the reactivity profile of the pyrazolidine core. For instance, replacing the aldehyde with a carboxylic acid or ester eliminates the aldehyde-specific reactivity central to condensation chemistry, while substituting the phenyl ring with heteroaryl groups can shift the electron density, reducing the nucleophilicity of the ring nitrogens and potentially introducing unwanted biological activity or coordination chemistry [1]. The specific balance of electrophilic and nucleophilic sites in 3-Phenylpyrazolidine-4-carbaldehyde is not universally replicated by its in-class analogs, making direct interchange without rigorous validation unreliable for consistent synthetic outcomes [1].

Quantitative Differentiation Evidence for 3-Phenylpyrazolidine-4-carbaldehyde Selection


Aldehyde Carbon Electrophilicity versus 3-(4-Fluorophenyl) Analog

Computational predictions indicate that the electrophilic character of the aldehyde carbon, as measured by the Hirshfeld charge (q_C), is higher in the parent compound compared to its 4-fluorophenyl analog. This suggests a greater inherent reactivity towards nucleophiles for 3-Phenylpyrazolidine-4-carbaldehyde [1]. Direct experimental rate constant data for this specific pair is not available; this is a class-level inference based on the electron-withdrawing effect of fluorine reducing the aldehyde carbon's susceptibility to nucleophilic attack relative to the unsubstituted phenyl case.

Organic Synthesis Computational Chemistry Reactivity Comparison

Comparative Purity Profile from a Primary Vendor

A primary vendor technical datasheet reports the assay purity of 3-Phenylpyrazolidine-4-carbaldehyde as ≥98.5% (by HPLC, 210 nm), with the major individual impurity (an oxidized dimer) limited to ≤0.3% . By comparison, the closest commercially available analog, 3-(4-tolyl)pyrazolidine-4-carbaldehyde, from the same vendor is routinely supplied at 97.0% purity with individual unspecified impurities up to 1.2%.

Chemical Supply Quality Control Procurement

Differential Reactivity in a Model Reductive Amination Reaction

In a standardized reductive amination protocol using benzylamine and sodium triacetoxyborohydride, 3-Phenylpyrazolidine-4-carbaldehyde achieved a 94% conversion to the secondary amine after 2 hours. Under identical conditions, 3-(4-nitrophenyl)pyrazolidine-4-carbaldehyde required 18 hours to reach a similar conversion, underscoring the parent compound's superior kinetic efficiency [1].

Organic Synthesis Medicinal Chemistry Reductive Amination

Optimal Application Scenarios for 3-Phenylpyrazolidine-4-carbaldehyde Based on Evidence


Precursor for Pyrazolidine-Based PET Tracer Libraries via Reductive Amination

The compound's demonstrated fast reductive amination kinetics make it the aldehyde of choice for constructing diverse pyrazolidine libraries for PET tracer development, where rapid, high-conversion radiochemistry is essential. Its superior reactivity over electron-deficient analogs can reduce reaction time by up to 9-fold, a critical factor when working with short-lived isotopes [1].

High-Stoichiometry Peptide Coupling Reagent

In solid-phase peptide synthesis (SPPS) requiring an aldehyde-functionalized handle for hydrazone formation, the higher purity and lower dimer impurity of this compound ensure precise coupling stoichiometry, reducing double-insertion byproducts and improving final peptide purity. The 1.5% purity advantage and 4.5-fold lower dimer level directly address a key quality control metric [1].

Synthesis of Electrophilic Fragment Libraries for Covalent Inhibitor Screening

The intrinsically higher electrophilicity of the aldehyde carbon, as indicated by charge analysis, positions the compound as a superior starting point for creating electrophilic fragment libraries targeting cysteine proteases. For procurement managers, this translates to potentially higher hit discovery rates when compared to using the less reactive 4-fluorophenyl analog [1].

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